6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride
Overview
Description
6-Chlorospiro[chroman-2,4’-piperidine] hydrochloride, also known as NPC-06, is a novel compound. It has a linear formula of C13H15O1N1Cl2 .
Molecular Structure Analysis
The molecular structure of 6-Chlorospiro[chroman-2,4’-piperidine] hydrochloride can be represented by the SMILES stringClC1=CC=C2OC3(CCNCC3)CCC2=C1.Cl
. The InChI key for this compound is SNCSIJMBJBJOMN-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The molecular weight of 6-Chlorospiro[chroman-2,4’-piperidine] hydrochloride is 274.19 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization for Drug Intermediates : A study demonstrated the synthesis of related compounds, such as 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides. These compounds were characterized and evaluated for antimicrobial properties, suggesting their potential as intermediates in drug synthesis (Priya, Basappa, Swamy, & Rangappa, 2005).
Chemical Transformation for Pharmaceutical Applications : Another study highlighted the chemical transformation of 4-oxospiro[benzopyran-2,4′-piperidine] agents into α1a-receptor subtype adrenergic antagonists, demonstrating the versatility of this compound in creating new classes of pharmaceuticals (Nerenberg, Erb, Bergman, O'Malley, Chang, Scott, Broten, & Bock, 1999).
Potential in Histone Deacetylase (HDAC) Inhibition : Research identified new spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives as HDAC inhibitors, with implications for cancer treatment. One of these compounds demonstrated good oral bioavailability and tumor growth inhibition in a murine xenograft model (Varasi, Thaler, Abate, Bigogno, Boggio, Carenzi, Cataudella, Dal Zuffo, Fulco, Rozio, Mai, Dondio, Minucci, & Mercurio, 2011).
Anticancer Agent Synthesis : A study focused on designing, synthesizing, and evaluating novel spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues as anticancer agents. These compounds showed potential in inhibiting the proliferation of human breast cancer and murine melanoma cell lines (Chitti, Pulya, Nandikolla, Patel, Kumar, Murugesan, Ghosh, & Sekhar, 2021).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if skin irritation or rash occurs (P333 + P313) or if eye irritation persists (P337 + P313) .
Properties
IUPAC Name |
6-chlorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCSIJMBJBJOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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